1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine
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Overview
Description
1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine is a compound with the CAS Number: 1248743-57-8 . It has a molecular weight of 153.23 . It is in liquid form .
Synthesis Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first synthesized from glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Molecular Structure Analysis
The IUPAC name of the compound is 1-(2-ethyl-1H-imidazol-1-yl)-2-propanamine . The InChI code is 1S/C8H15N3/c1-3-8-10-4-5-11(8)6-7(2)9/h4-5,7H,3,6,9H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is in liquid form . The molecular formula is C8H15N3 and the molecular weight is 153.22 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine, focusing on six unique fields:
Pharmaceutical Development
1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine is a derivative of imidazole, a compound known for its broad range of biological activities. This compound is being explored for its potential in developing new drugs, particularly due to its structural similarity to other biologically active imidazole derivatives. It has shown promise in the synthesis of drugs with antibacterial, antifungal, and antiviral properties .
Anticancer Research
Imidazole derivatives, including 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine, are being investigated for their anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms. Research has shown that imidazole-based compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .
Catalysis in Organic Synthesis
This compound is also used as a catalyst in various organic synthesis reactions. Its imidazole ring structure allows it to participate in catalytic cycles, facilitating the formation of complex organic molecules. This makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Material Science
In material science, 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine is used in the development of functional materials . Its unique chemical properties make it suitable for creating polymers and other materials with specific desired properties, such as enhanced thermal stability and conductivity .
Safety and Hazards
Mechanism of Action
Target of Action
The compound 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine is an imidazole derivative . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected . The downstream effects of these interactions would depend on the specific biological activity exhibited by the compound.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
1-(2-ethylimidazol-1-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-8-10-4-5-11(8)6-7(2)9/h4-5,7H,3,6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGOWINFSCPFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine | |
CAS RN |
1248743-57-8 |
Source
|
Record name | 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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